

Core Characteristics: Physicochemical and Spectroscopic Profile

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanamine hydrochloride

Cat. No.: B1359279

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(R)-1-(3-Nitrophenyl)ethanamine hydrochloride is a chiral primary amine salt. Its utility in synthesis stems from the stereodefined center and the presence of functional groups—the primary amine and the nitroaromatic ring—that are amenable to a wide range of chemical transformations. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Physicochemical Properties

The fundamental properties of the compound are summarized below. It is crucial for researchers to note that while properties like molecular weight are absolute, physical characteristics such as appearance and melting point can vary slightly based on purity and crystalline form.

Property	Value	Source(s)
CAS Number	1037092-07-1	[1] [2]
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1] [2] [3]
Molecular Weight	202.64 g/mol	[1] [2]
Appearance	Light yellow to yellow solid	[4]
Storage Conditions	Room temperature, under inert atmosphere, sealed, dry	[1] [2] [4]
Optical Rotation [α]D	Data not available in the reviewed literature. As a reference, related chiral alcohols such as (R)-1-(o-tolyl)ethanol exhibit specific rotations around +44° (c=0.54, CH ₂ Cl ₂). [5] The specific rotation of the title compound should be determined experimentally as a key quality control parameter.	

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural identity and purity of **(R)-1-(3-Nitrophenyl)ethanamine hydrochloride**. The spectra for a single enantiomer in an achiral solvent are identical to that of its racemate.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** The ¹H NMR spectrum provides a distinct fingerprint of the molecule. Based on the structure and data for the racemic analogue, the following key signals are expected (in a solvent like DMSO-d₆):
 - A doublet around 1.5-1.7 ppm, integrating to 3H, corresponding to the methyl protons (-CH₃).
 - A quartet around 4.5-4.7 ppm, integrating to 1H, for the methine proton (-CH).

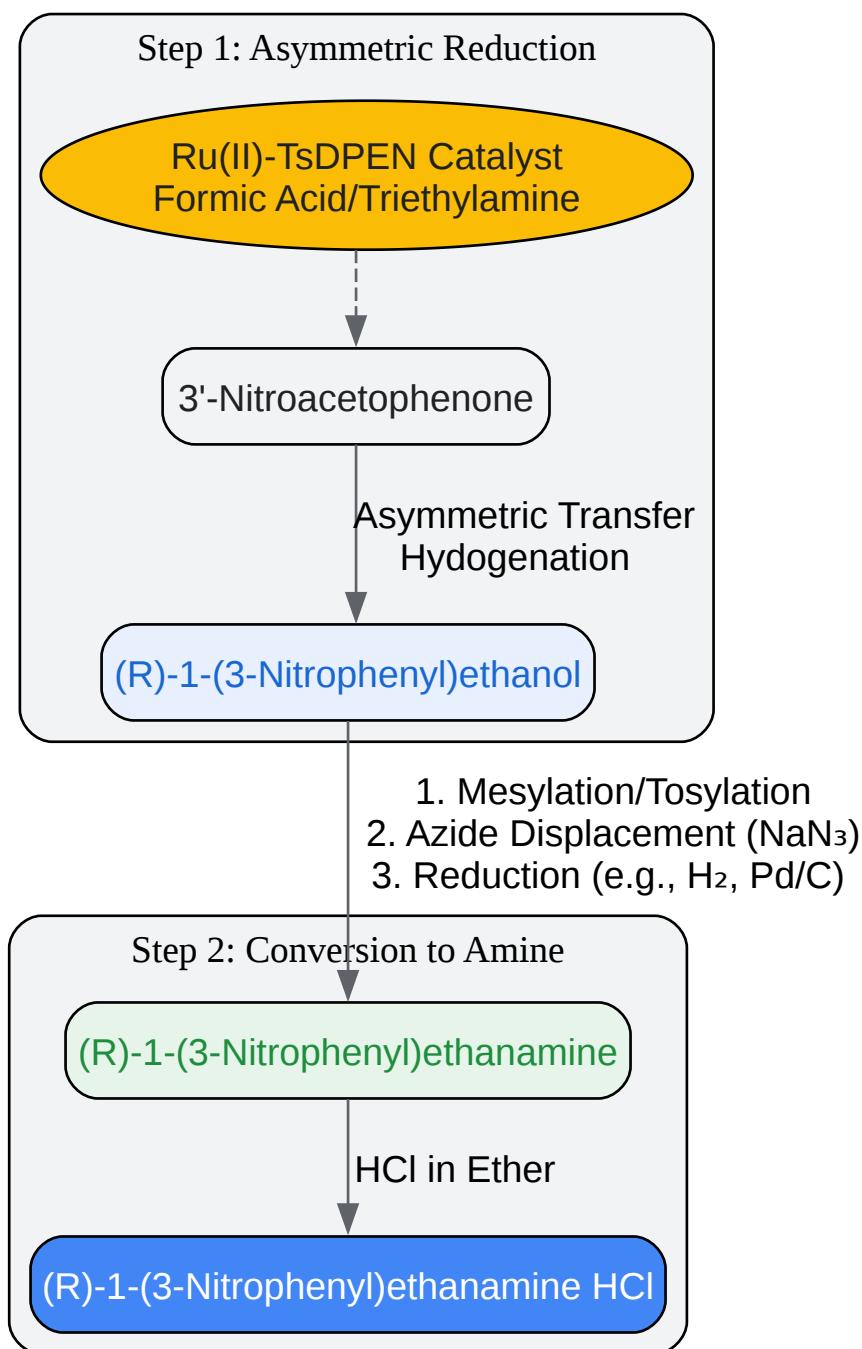
- A series of multiplets in the aromatic region, 7.6-8.4 ppm, integrating to 4H, corresponding to the protons on the 3-nitrophenyl ring.
- A broad signal, typically downfield (>8.5 ppm), for the ammonium protons (-NH₃⁺), which may exchange with water in the solvent.[6]
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected chemical shifts include:
 - A signal around 20-22 ppm for the methyl carbon (-CH₃).
 - A signal around 50-52 ppm for the methine carbon (-CH).
 - Aromatic carbons appearing between 120-150 ppm, with the carbon attached to the nitro group (C-NO₂) being the most downfield (~148 ppm).[7]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands include:
 - ~2800-3000 cm⁻¹: Broad N-H stretching from the ammonium salt.
 - ~1520-1540 cm⁻¹ (strong, asymmetric) and ~1340-1350 cm⁻¹ (strong, symmetric): N-O stretching vibrations characteristic of the nitro group.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-1-(3-Nitrophenyl)ethanamine is a critical process. The most common and industrially scalable approach involves the asymmetric reduction of a prochiral ketone precursor. This method is superior to classical resolution of a racemic mixture, as it avoids discarding 50% of the material.

Proposed Enantioselective Synthesis Workflow

The workflow begins with the commercially available 3'-nitroacetophenone and employs an asymmetric transfer hydrogenation, a robust and well-documented method for producing chiral alcohols with high enantiomeric excess (e.e.).



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Caption: Enantioselective synthesis of the target compound.

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative procedure based on established methodologies for asymmetric transfer hydrogenation.

Step 1: Asymmetric Reduction of 3'-Nitroacetophenone

- **Catalyst Preparation:** In a nitrogen-purged glovebox, add a chiral ruthenium catalyst, such as (R,R)-TsDPEN-Ru(II), to a dry, argon-flushed reaction vessel.
- **Reaction Setup:** Outside the glovebox, prepare an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).
- **Hydrogenation:** Dissolve 3'-nitroacetophenone in a suitable solvent (e.g., dichloromethane). Add the formic acid/triethylamine mixture. Initiate the reaction by adding the pre-prepared catalyst solution.
- **Monitoring:** Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or HPLC until all the starting ketone is consumed.
- **Workup:** Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-1-(3-nitrophenyl)ethanol. The product can be purified by column chromatography if necessary.

Step 2: Conversion to the Hydrochloride Salt

- **Activation:** The chiral alcohol is converted to a better leaving group. Dissolve the purified (R)-1-(3-nitrophenyl)ethanol in dichloromethane and cool to 0°C. Add triethylamine, followed by dropwise addition of methanesulfonyl chloride.
- **Displacement:** The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent like DMF to form the corresponding azide.
- **Reduction:** The azide is reduced to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
- **Salt Formation:** After the reduction is complete, filter the catalyst and concentrate the solvent. Dissolve the resulting free amine in anhydrous diethyl ether and slowly add a solution of HCl in diethyl ether. The **(R)-1-(3-Nitrophenyl)ethanamine hydrochloride** will precipitate as a solid.

- Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Pharmaceutical Development

Chiral amines like **(R)-1-(3-nitrophenyl)ethanamine hydrochloride** are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter on the ethylamine backbone is often incorporated into the final drug molecule to ensure specific interaction with biological targets like enzymes or receptors.

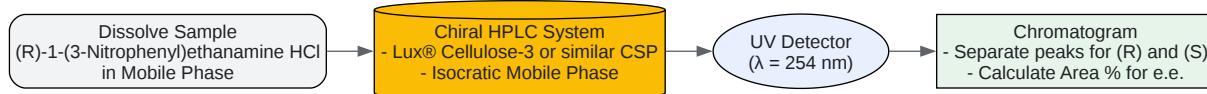
While specific, publicly documented syntheses using the meta-nitro isomer are sparse, the utility of this class of compounds is well-illustrated by its close analogue, **(R)-1-(4-nitrophenyl)ethylamine**, which is a key intermediate in the synthesis of Mirabegron. Mirabegron is a β_3 adrenergic agonist used to treat overactive bladder. In its synthesis, the chiral amine establishes a critical stereocenter that is essential for its pharmacological activity.^[8] The nitro group, in both the meta and para isomers, serves as a versatile functional handle that can be reduced to an aniline and further functionalized.^[9]

Quality Control: Analytical Methodologies

Ensuring the chemical and, most importantly, the enantiomeric purity of the final product is paramount. A self-validating workflow requires robust analytical methods.

Protocol for Enantiomeric Purity Determination by Chiral HPLC

The enantiomeric excess (e.e.) is the most critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The choice of chiral stationary phase (CSP) and mobile phase is key. Coated polysaccharide-based CSPs or cyclofructan-based CSPs are often effective for separating chiral primary amines.^{[10][11]}



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Caption: Workflow for chiral HPLC analysis.

Detailed HPLC Method:

- Column: A cyclofructan-based CSP, such as a Larihc CF6-P, or a polysaccharide-based CSP like Phenomenex Lux® Cellulose-3 (250 x 4.6 mm, 5 μ m).[10][12]
- Mobile Phase: A normal phase system is typically effective. A recommended starting condition is a mixture of Hexane and Ethanol (80:20 v/v).[10]
- Additives: To improve peak shape and resolution for primary amines, acidic and basic additives are crucial. Add 0.2% Trifluoroacetic Acid (TFA) and 0.1% Triethylamine (TEA) to the mobile phase.[10][11] The acid ensures the amine is protonated, while the competing base (TEA) reduces tailing on the column.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm, where the nitrophenyl chromophore absorbs strongly.
- Procedure:
 - Prepare a racemic standard of 1-(3-nitrophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.
 - Prepare the sample of **(R)-1-(3-nitrophenyl)ethanamine hydrochloride** at a concentration of approximately 1 mg/mL in the mobile phase.
 - Inject both the standard and the sample onto the HPLC system.
 - Identify the peaks corresponding to the (R) and (S) enantiomers from the racemic standard run.
 - Integrate the peak areas in the sample chromatogram.
 - Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

Safety and Handling

(R)-1-(3-Nitrophenyl)ethanamine hydrochloride requires careful handling in a laboratory setting.

- GHS Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Precautionary Measures:
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[\[1\]](#)[\[4\]](#)

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